

spectroscopic data of Dibromofluoromethane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromofluoromethane*

Cat. No.: *B117605*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Dibromofluoromethane**

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Dibromofluoromethane** (CHBr_2F).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For **Dibromofluoromethane**, ^1H , ^{13}C , and ^{19}F NMR spectra provide key insights into its molecular environment. The data presented here was obtained in deuterated chloroform (CDCl_3).^[1]

Quantitative NMR Data

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
^1H	7.71	Doublet (d)	$\text{JH-F} = 48.3$	CHBr_2F
^{13}C	73.8	Doublet (d)	$\text{JC-F} = 315.0$	CHBr_2F
^{19}F	-84.08	Doublet (d)	$\text{JF-H} = 48.9$	CHBr_2F

Table 1: NMR Spectroscopic Data for Dibromofluoromethane in CDCl_3 .
[1]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **Dibromofluoromethane** was prepared by dissolving the sample in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.[1][2] Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts of ^1H and ^{13}C spectra to 0.0 ppm.[3] For ^{19}F NMR, trichlorofluoromethane (CFCl_3) is often used as a reference standard (0 ppm).[4]

Instrumentation: The spectra were acquired on a standard NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses. This can be achieved by increasing the relaxation delay to at least five times the longitudinal relaxation time (T1) of the signals of interest.[5]

Data Acquisition and Processing:

- ^1H NMR: The spectrum was acquired to observe the proton signal.
- ^{13}C NMR: Due to the low natural abundance of the ^{13}C isotope (about 1.1%), signal averaging is typically employed to obtain a spectrum with a good signal-to-noise ratio.[6] Broadband proton decoupling is often used to simplify the spectrum by removing C-H coupling, although in this case, the coupling to fluorine is the dominant feature.[6]

- ^{19}F NMR: As a highly sensitive nucleus with 100% natural abundance, ^{19}F NMR spectra can be acquired relatively quickly.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule's functional groups and overall structure.

Quantitative IR Data

The major vibrational frequencies for **Dibromofluoromethane** are listed below. These frequencies correspond to specific bond-stretching and bending modes within the molecule.

Frequency (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
3050	Medium	C-H stretch
1075	Strong	C-F stretch
650	Strong	C-Br stretch (asymmetric)
580	Strong	C-Br stretch (symmetric)
1250	Medium	C-H bend
400	Medium	C-Br ₂ bend (scissoring)

Table 2: Key Infrared Absorption Frequencies for Dibromofluoromethane. Data is compiled from typical ranges for halomethanes and publicly available spectra.[8][9][10]

Experimental Protocol: IR Spectroscopy

Instrumentation: The infrared absorption spectrum of gas-phase **Dibromofluoromethane** can be measured using a Fourier Transform Infrared (FTIR) spectrometer.[11] For condensed

phase measurements, a sample can be placed between two salt plates (e.g., KBr or NaCl) and analyzed.[10]

Data Acquisition:

- A background spectrum of the empty sample compartment (or the solvent and salt plates if applicable) is recorded.
- The sample is placed in the infrared beam path.
- The sample spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
- The background spectrum is automatically subtracted from the sample spectrum to yield the final absorption spectrum.[11]
- For high-resolution studies, the spectrum should be calibrated using known absorption lines of a standard gas like H₂O or CO.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Quantitative Mass Spectrometry Data

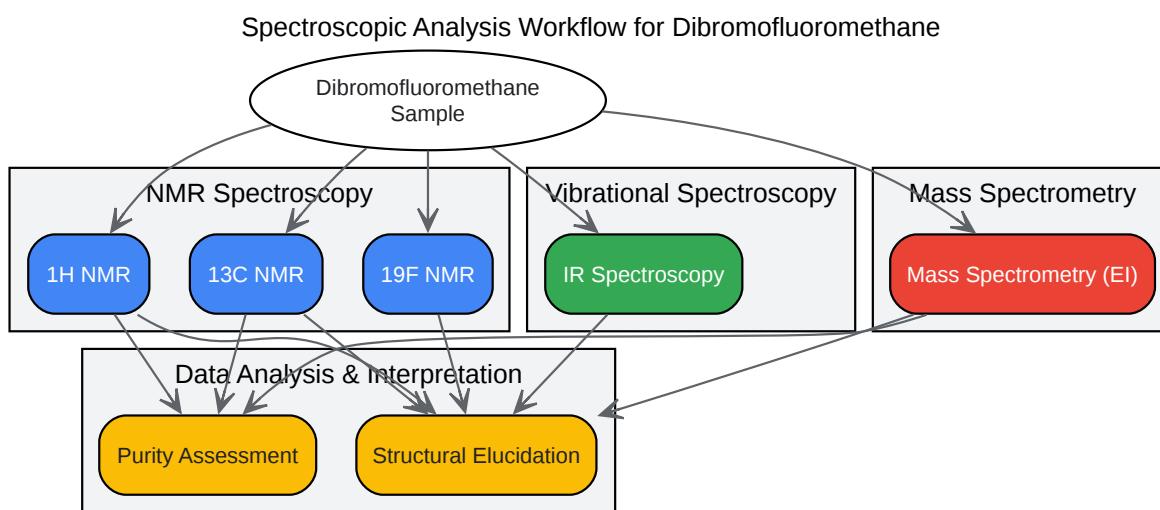
The mass spectrum of **Dibromofluoromethane** was obtained using electron ionization (EI). [12] The molecular weight of **Dibromofluoromethane** is 191.825 g/mol .[12][13] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak and bromine-containing fragment peaks appear as clusters of signals.

m/z	Relative Intensity	Assignment (Ion)
190/192/194	Low	$[\text{CH}^{79}\text{Br}_2\text{F}]^+$ / $[\text{CH}^{79}\text{Br}^{81}\text{Br}\text{F}]^+$ / $[\text{CH}^{81}\text{Br}_2\text{F}]^+$ (Molecular Ion Cluster)
111/113	High	$[\text{CH}^{79}\text{Br}\text{F}]^+$ / $[\text{CH}^{81}\text{Br}\text{F}]^+$ (Loss of a Br radical)
91/93	Moderate	$[\text{C}^{79}\text{Br}\text{F}]^+$ / $[\text{C}^{81}\text{Br}\text{F}]^+$ (Loss of H and Br) or $[\text{CH}_2^{79}\text{Br}]^+$ / $[\text{CH}_2^{81}\text{Br}]^+$ (from rearrangement and loss of BrF)
79/81	Moderate	$[\text{Br}]^+$ / $[\text{Br}^{81}]^+$
32	Moderate	$[\text{CH}_2\text{F}]^+$ (Loss of two Br radicals)

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of Dibromofluoromethane.[\[12\]](#)[\[14\]](#)

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[\[13\]](#)[\[14\]](#)


Ionization: In the ion source, the vaporized **Dibromofluoromethane** molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). [\[12\]](#) This knocks an electron off the molecule, forming a positively charged molecular ion (M^+). [\[15\]](#)

Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[\[16\]](#)[\[17\]](#)

Detection: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio. A detector then records the abundance of each ion.[15]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Dibromofluoromethane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Dibromofluoromethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromofluoromethane (DBFM) — Valliscor [valliscor.com]

- 2. Chloroform - Wikipedia [en.wikipedia.org]
- 3. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. colorado.edu [colorado.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Methane, dibromofluoro- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methane, dibromofluoro- [webbook.nist.gov]
- 13. Fluorodibromomethane | CHBr2F | CID 61280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ez.restek.com [ez.restek.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. savemyexams.com [savemyexams.com]
- To cite this document: BenchChem. [spectroscopic data of Dibromofluoromethane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117605#spectroscopic-data-of-dibromofluoromethane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com